molecular formula C36H47N11O6 B14788066 cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg]

cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg]

Cat. No.: B14788066
M. Wt: 729.8 g/mol
InChI Key: MBXBICVKLVYNKD-UHFFFAOYSA-N
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Description

Cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg] is a cyclic peptide composed of five amino acids: DL-2-naphthylalanine, glycine, DL-tyrosine, and two DL-arginine residues. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed using reagents like TFA.

    Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminus and C-terminus, often facilitated by coupling agents like HATU.

Industrial Production Methods

Industrial production of cyclic peptides like cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg] can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. Post-synthesis, the peptides are purified using techniques like HPLC and characterized by mass spectrometry and NMR.

Chemical Reactions Analysis

Types of Reactions

Cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg] can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: DTT or TCEP in aqueous solutions.

    Substitution: Nucleophilic reagents like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Cleavage of disulfide bonds, leading to linear peptides.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg] has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide cyclization and stability.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a therapeutic agent due to its stability and resistance to enzymatic degradation.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg] involves its interaction with specific molecular targets. The arginine residues can bind to negatively charged molecules, while the naphthylalanine and tyrosine residues contribute to hydrophobic interactions. These interactions can modulate biological pathways, leading to various effects such as antimicrobial activity or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Cyclo[Ile-Leu]: Composed of isoleucine and leucine, known for its anticancer properties.

    Cyclo[Arg-Gly-Asp-D-Phe-Lys]: A cyclic peptide with high affinity for integrins, used in cancer research.

    Cyclo[Pro-Thr]: Known for its stability and use in studying peptide-protein interactions.

Uniqueness

Cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg] is unique due to its specific amino acid composition, which imparts distinct hydrophobic and electrostatic properties. This makes it particularly useful in applications requiring stable and bioactive peptides.

Properties

IUPAC Name

2-[3-[5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H47N11O6/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(50)43-20-30(49)44-29(34(53)46-26)18-21-10-13-25(48)14-11-21/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXBICVKLVYNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H47N11O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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